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Compound of Interest

Compound Name: 4-Isopropyl-2-methylbenzaldehyde
CAS No.: 4395-88-4
Cat. No.: B3266916

Get Quote

Introduction & Scope

4-1sopropyl-2-methylbenzaldehyde (MW 162.23 g/mol ) is a structural isomer of the well-
known fragrance ingredient cyclamen aldehyde precursors. Unlike its unmethylated analog
(cuminaldehyde), the presence of the ortho-methyl group introduces steric constraints that
influence both its reactivity and chromatographic behavior.

This protocol addresses the challenge of separating this compound from its positional isomers
(e.g., 5-isopropyl-2-methylbenzaldehyde) and synthetic precursors (e.g., 2-methyl-4-
isopropylaniline or substituted cumenes).

Key Applications:
o Purity Analysis: QC of starting materials for pharmaceutical Schiff base synthesis.
» Fragrance Profiling: Detection of trace impurities in essential oil derivatives.

+ Reaction Monitoring: Tracking formylation efficiency of 3-isopropyltoluene.
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Compound Properties

Property Specification Notes
2-Methyl-4-(propan-2-
IUPAC Name yh-4-(prop
yl)benzaldehyde
Distinct from Thymol Aldehyde
CAS Number 4395-88-4
(4395-91-9)
Molecular Formula C11H140
Molecular Weight 162.23 g/mol
Boiling Point ~235-240 °C Predicted at 760 mmHg
N Soluble in DCM, Methanol, )
Solubility Insoluble in water

Hexane

Experimental Protocol
Reagents and Standards

e Solvent: Dichloromethane (DCM), HPLC Grade (Sigma-Aldrich).

 Internal Standard (ISTD): 1-Bromonaphthalene or Dodecane (100 pg/mL).

o Derivatization (Optional): Not required for general purity; O-2,3,4,5,6-

(pentafluorobenzyl)hydroxylamine (PFBHA) recommended only for trace biological analysis.

Sample Preparation

Standard Workflow (Direct Injection):

Weigh: 10 mg of sample into a 20 mL scintillation vial.

Dissolve: Add 10 mL DCM. Vortex for 30 seconds.[1]

Dilute: Transfer 100 pL of stock to a GC vial; add 900 pL DCM (Final conc: ~100 ppm).

Filter: If particulates are visible, filter through a 0.2 um PTFE syringe filter.
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GC-MS Instrumentation Parameters

e System: Agilent 7890B GC / 5977B MSD (or equivalent Shimadzu QP2020).
e Column:DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 pm).

o Rationale: The 5% phenyl phase provides necessary pi-pi interaction to separate aromatic
isomers that co-elute on 100% PDMS columns.

Parameter Setting Rationale

Ensures rapid volatilization

Inlet Temp 250 °C ) )
without thermal degradation.
o ) Prevents column overload for
Injection Mode Split (20:1) ) )
purity analysis.
) ] ) Constant flow for stable
Carrier Gas Helium @ 1.2 mL/min o
retention times (RT).
Oven Program Initial: 60 °C (Hold 1 min) Solvent focusing.

) Critical separation window for
Ramp 1: 10 °C/min to 200 °C )
isomers.

Ramp 2: 25 °C/min to 280 °C Elute heavy impurities/dimers.

Final: 280 °C (Hold 3 min) Column bake-out.
) Prevents condensation of high-

Transfer Line 280 °C ]

boilers.

Standard ionization for library
lon Source El (70 eV) @ 230 °C )

matching.

Captures molecular ion and
Scan Range m/z 40-350

tropylium fragments.

Data Analysis & Fragmentation Logic
Identification Strategy
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The identification relies on the Retention Index (RI) and Mass Spectral Fingerprint.

o Predicted RI (DB-5ms): 1280 — 1320.

o Note: The extra methyl group adds ~30-50 RI units compared to Cuminaldehyde (RI
~1240).

o Diagnostic lons:

o

m/z 162 (M*): Molecular ion, typically 30-50% abundance.

[e]

m/z 161 (M-1): Loss of aldehydic hydrogen (Tropylium-like stabilization).

o

m/z 147 (M-15): Loss of methyl from the isopropyl group (Base Peak candidate).

[¢]

m/z 119 (M-43): Loss of isopropyl group (

)-

[e]

m/z 91: Tropylium ion (aromatic backbone).

Fragmentation Pathway (Mechanism)

The fragmentation follows standard alkylbenzene patterns:

-cleavage of the isopropyl group and carbonyl loss.

[M-HJ+
(Aldehyde H loss)
-~ He m/z 161

[M-CH3]+

(Isopropyl methyl loss)

- CH3- (Alpha Cleavage miz 147
Molecular lon

[C11H140]+ - CHOs
m/z 162

- C2H4

[M-CHOJ+
(Carbonyl loss)
m/z 133 h

[M-C3H7]+ Tropylium lon
- C3H7 (Isopropyl loss) [CTHT7]+
m/z 119 m/z 91

- CO/Rearrangement
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Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 4-Isopropyl-2-methylbenzaldehyde under 70

eV Electron lonization.

Method Validation (Self-Validating Protocol)

To ensure trustworthiness, the method must be validated against the following criteria:

Parameter Acceptance Criteria Protocol
o . Inject 100 ppm standard.
System Suitability Tailing Factor < 1.2
Check peak symmetry.
e Resolution ( Must separate from
Specificity _ _
)> 15 Cuminaldehyde (if present).
) ) 5-point curve: 10, 50, 100,
Linearity
250, 500 ppm.
Estimated LOQ: ~0.5 ppm
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)

(Scan mode).

Troubleshooting Guide

e Issue: Peak Tailing.

o Cause: Active sites in liner or column.

o Fix: Replace liner with Ultra Inert split/splitless liner with wool (Agilent 5190-2293).

e Issue: Missing Molecular lon (m/z 162).

o Cause: lon source temperature too high (>250°C) causing excessive fragmentation.

o Fix: Lower source temp to 230°C.
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» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 45096186, 4-Isopropyl-2-methylbenzaldehyde. Retrieved from [Link][2]

e NIST Mass Spectrometry Data Center.Gas Chromatography - Mass Spectrometry (GC-MS)
of Alkylbenzaldehydes. (General Reference for Fragmentation Patterns). Retrieved from
[Link]

o Agilent Technologies.GC/MS Analysis of Fragrance Allergens using DB-5ms. Application
Note 5989-5076EN. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. uab.edu [uab.edu]

o 2. 4-Isopropyl-2-methylbenzaldehyde | C11H140 | CID 45096186 - PubChem
[pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Application Note: High-Resolution GC-MS Profiling of 4-
Isopropyl-2-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3266916/docs#application-note-high-resolution-gc-
ms-profiling-of-4-isopropyl-2-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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